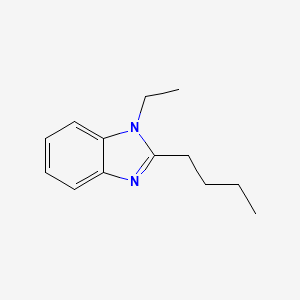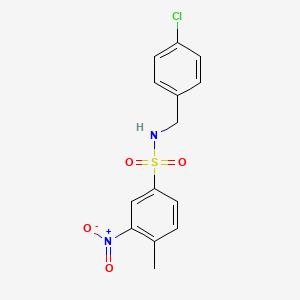![molecular formula C18H21NO2S B3926375 N-[2-(4-methoxyphenyl)ethyl]-2-(phenylthio)propanamide](/img/structure/B3926375.png)
N-[2-(4-methoxyphenyl)ethyl]-2-(phenylthio)propanamide
説明
N-[2-(4-methoxyphenyl)ethyl]-2-(phenylthio)propanamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a member of the amphetamine class of drugs and has been found to have potential therapeutic applications in the treatment of various neurological disorders.
作用機序
N-[2-(4-methoxyphenyl)ethyl]-2-(phenylthio)propanamide is converted into MPP+ (1-methyl-4-phenylpyridinium ion) by monoamine oxidase B (MAO-B) in the brain. MPP+ is then selectively taken up by dopaminergic neurons, where it accumulates and causes oxidative stress, leading to neuronal death.
Biochemical and Physiological Effects:
This compound has been found to cause a depletion of dopamine in the brain, leading to the development of Parkinson's disease-like symptoms. This compound has also been found to cause oxidative stress and inflammation in the brain, leading to neuronal death and neurodegeneration.
実験室実験の利点と制限
N-[2-(4-methoxyphenyl)ethyl]-2-(phenylthio)propanamide has been widely used in animal models to study the pathophysiology of Parkinson's disease and to test potential therapeutic interventions. However, this compound has limitations as a model of Parkinson's disease, as it does not fully replicate the complex pathophysiology of the disease.
将来の方向性
Future research on N-[2-(4-methoxyphenyl)ethyl]-2-(phenylthio)propanamide should focus on developing more accurate animal models of Parkinson's disease, as well as investigating the potential therapeutic applications of this compound in other neurological disorders. Additionally, research should focus on identifying the mechanisms underlying the selective uptake of MPP+ by dopaminergic neurons, as well as developing interventions to prevent or reverse the neurodegenerative effects of this compound.
科学的研究の応用
N-[2-(4-methoxyphenyl)ethyl]-2-(phenylthio)propanamide has been extensively studied for its potential therapeutic applications in the treatment of Parkinson's disease, a progressive neurodegenerative disorder that affects millions of people worldwide. This compound has been found to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in animal models.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14(22-17-6-4-3-5-7-17)18(20)19-13-12-15-8-10-16(21-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKILJJDEYNWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)OC)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-4-methoxybenzamide](/img/structure/B3926294.png)
![3-methyl-5-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-1,2,4-triazole hydrobromide](/img/structure/B3926307.png)
![3-chloro-N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B3926311.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-pyridinyl)acetamide](/img/structure/B3926318.png)

![11-(2,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926338.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B3926342.png)
![1-benzyl-4-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}piperazine](/img/structure/B3926343.png)
![1-(2-methoxyethyl)-6-oxo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3926347.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3926349.png)

![(5-fluoro-2-methoxyphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid](/img/structure/B3926367.png)
![5-[4-(benzyloxy)-1-phthalazinyl]-N,N,2-trimethylbenzenesulfonamide](/img/structure/B3926380.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3926385.png)